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Compound of Interest

Compound Name: 2-Methyl-1-nitroprop-1-ene

Cat. No.: B1295166

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-Methyl-1-nitroprop-1-ene. Due to the limited availability of published
experimental spectra, this document combines reported data with predicted values based on
analogous structures to offer a detailed characterization. The information is presented in a
structured format to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic
molecules. For 2-Methyl-1-nitroprop-1-ene, both *H and 3C NMR provide key insights into its
molecular framework.

'H NMR Spectroscopy

While specific, experimentally verified *H NMR data for 2-Methyl-1-nitroprop-1-ene is not
readily available in the searched literature, predictions can be made based on the analysis of
similar compounds, such as 2-methylpropene. The structure of 2-Methyl-1-nitroprop-1-ene
suggests two distinct proton environments. The strong electron-withdrawing nature of the nitro
group (-NOz2) is expected to significantly deshield the adjacent vinylic proton, shifting its
resonance downfield.

Table 1: Predicted *H NMR Data for 2-Methyl-1-nitroprop-1-ene
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Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)

(CH3)2C- ~2.0 Singlet 6H

C=CHNO:2 ~7.0-75 Singlet 1H

3C NMR Spectroscopy

PubChem indicates the existence of a 13C NMR spectrum for 2-Methyl-1-nitroprop-1-ene,
acquired on a Jeol FX-100 instrument. However, the specific chemical shift values are not
provided in the database.[1] Based on the structure and data for analogous compounds like 2-
methylprop-1-ene, three distinct carbon signals are expected. The presence of the nitro group
will substantially influence the chemical shifts of the carbon atoms in the double bond.

Table 2: Predicted 3C NMR Data for 2-Methyl-1-nitroprop-1-ene

Carbon Predicted Chemical Shift (6, ppm)
(CHs)2C- ~20-25

(CHs)2C= ~ 140 - 145

C=CHNO: ~135-140

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific
experimental spectrum for 2-Methyl-1-nitroprop-1-ene is not detailed in the available
resources, the key characteristic absorption bands can be predicted. The most notable features
will be the strong absorptions corresponding to the nitro group, in addition to the alkene C=C

and C-H vibrational modes.

Table 3: Predicted IR Absorption Frequencies for 2-Methyl-1-nitroprop-1-ene
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. Predicted Absorption .
Functional Group Intensity
Range (cm™?)

C-H stretch (sp?) 2900 - 3000 Medium-Strong
C=C stretch ~ 1640 - 1680 Medium

NO2z2 asymmetric stretch ~ 1500 - 1560 Strong

NO2z symmetric stretch ~ 1300 - 1360 Strong

=C-H bend ~ 890 Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, allowing for the determination of its molecular weight and elemental composition.
GC-MS data for 2-Methyl-1-nitroprop-1-ene is available from the NIST library via PubChem.

[1]

Table 4: Mass Spectrometry Data for 2-Methyl-1-nitroprop-1-ene

Parameter Value Source

Molecular Weight 101.1 g/mol PubChem|[1]
Major m/z Peaks 84, 39, 29 PubChem[1]
Total Peaks 54 PubChem[1]

The molecular ion peak [M]* would be expected at m/z 101. The observed top peak at m/z 84
could correspond to the loss of a hydroxyl radical (-OH) from the nitro group and a methyl

radical, or other complex fragmentation pathways.

Experimental Protocols

While specific experimental procedures for the spectroscopic analysis of 2-Methyl-1-
nitroprop-1-ene are not published, the following are detailed, generalized methodologies that
would be appropriate for obtaining the data presented above.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1295166?utm_src=pdf-body
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://www.benchchem.com/product/b1295166?utm_src=pdf-body
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://www.benchchem.com/product/b1295166?utm_src=pdf-body
https://www.benchchem.com/product/b1295166?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-1-nitroprop-1-ene in 0.6-
0.7 mL of a deuterated solvent (e.g., CDCIs) in a clean, dry 5 mm NMR tube. The addition of
a small amount of tetramethylsilane (TMS) can serve as an internal standard for chemical
shift referencing (0 ppm).

e Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert
it into the magnet.

e Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal
of the solvent. The magnetic field homogeneity is then optimized through an automated or
manual shimming process to ensure sharp spectral lines.

e 1H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters
include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve
a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain singlets for each
unique carbon atom. A wider spectral width (e.g., 200-220 ppm) is required. Due to the lower
natural abundance of 13C and its smaller gyromagnetic ratio, a larger number of scans (e.g.,
1024 or more) and a longer acquisition time are necessatry.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate
the frequency-domain spectrum. Phase and baseline corrections are applied, and the
spectra are referenced to the internal standard.

FT-IR Spectroscopy Protocol

o Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the
neat liquid between two potassium bromide (KBr) or sodium chloride (NacCl) salt plates.

e Background Spectrum: A background spectrum of the clean, empty sample compartment is
recorded. This allows for the subtraction of signals from atmospheric water and carbon
dioxide.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1295166?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Sample Spectrum: The prepared sample is placed in the instrument's beam path, and the
sample spectrum is acquired.

» Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400
cm~1) with a resolution of 4 cm~*. Multiple scans (e.g., 16-32) are averaged to improve the
signal-to-noise ratio.

o Data Processing: The final absorbance or transmittance spectrum is generated by ratioing
the sample spectrum against the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

o Sample Preparation: Prepare a dilute solution of 2-Methyl-1-nitroprop-1-ene in a volatile
organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1
mg/mL.

e GC Separation:

o Injection: Inject a small volume (e.g., 1 pL) of the sample solution into the GC injection
port, which is heated to a temperature that ensures rapid volatilization without thermal
decomposition (e.g., 250 °C).

o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly
used for the separation of such compounds.

o Oven Program: A temperature gradient is employed to separate the components of the
sample. For example, an initial temperature of 50 °C held for 2 minutes, followed by a
ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes.

o Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
e MS Detection:

o lonization: As the compound elutes from the GC column, it enters the mass spectrometer's
ion source. Electron ionization (El) at 70 eV is a standard method for generating
fragments.
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o Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole)
based on their mass-to-charge ratio.

o Detection: The detector records the abundance of each ion, generating a mass spectrum.

o Data Analysis: The resulting total ion chromatogram (TIC) shows the separated compounds
as peaks. The mass spectrum for the peak corresponding to 2-Methyl-1-nitroprop-1-ene
can be analyzed to identify the molecular ion and characteristic fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2-Methyl-1-nitroprop-1-ene.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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